2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide
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Overview
Description
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide typically involves the reaction of 2-methoxyacetimidamide with 4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
Scientific Research Applications
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Used in the synthesis of pharmaceuticals.
4-methoxyphenyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Investigated for its antimicrobial activity .
Uniqueness
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-methoxy-N'-(1,2,4-triazol-4-yl)ethanimidamide |
InChI |
InChI=1S/C5H9N5O/c1-11-2-5(6)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9) |
InChI Key |
JZTAWUBVFOPSBC-UHFFFAOYSA-N |
Isomeric SMILES |
COC/C(=N/N1C=NN=C1)/N |
Canonical SMILES |
COCC(=NN1C=NN=C1)N |
Origin of Product |
United States |
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